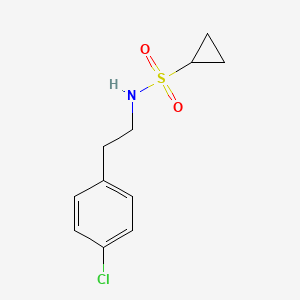
N-(4-chlorophenethyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenethyl)cyclopropanesulfonamide, also known as CPES, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPES belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry for their ability to inhibit enzymes and receptors.
科学的研究の応用
N-(4-chlorophenethyl)cyclopropanesulfonamide has been studied for its potential pharmacological properties, including its ability to modulate ion channels, receptors, and enzymes. This compound has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been investigated as a potential therapeutic agent for neurological disorders, such as epilepsy and neuropathic pain. Additionally, this compound has been studied for its potential use as a chemical probe to study ion channels and receptors.
作用機序
The exact mechanism of action of N-(4-chlorophenethyl)cyclopropanesulfonamide is not fully understood, but it is believed to act on ion channels and receptors in the nervous system. This compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been shown to modulate the activity of GABA-A receptors, which are involved in the inhibition of neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce pain sensitivity in animal models of neuropathic pain. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety.
実験室実験の利点と制限
N-(4-chlorophenethyl)cyclopropanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for ion channels and receptors. This compound also has a long half-life, which allows for sustained effects in animal models. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. This compound also requires specialized equipment and expertise to handle and administer.
将来の方向性
Of research could include the optimization of N-(4-chlorophenethyl)cyclopropanesulfonamide for specific ion channels and receptors, the development of novel analogs with improved pharmacological properties, and the investigation of this compound for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use as a chemical probe to study ion channels and receptors in more detail.
合成法
N-(4-chlorophenethyl)cyclopropanesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chlorophenethylamine with cyclopropanesulfonyl chloride in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The purity and yield of this compound can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-3-1-9(2-4-10)7-8-13-16(14,15)11-5-6-11/h1-4,11,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTPTLXXKOVEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

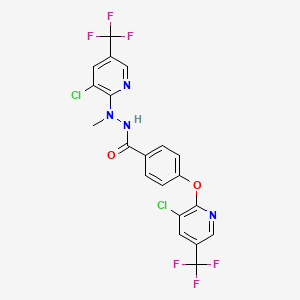
![Ethyl 6-benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2901643.png)

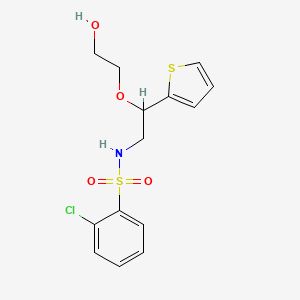

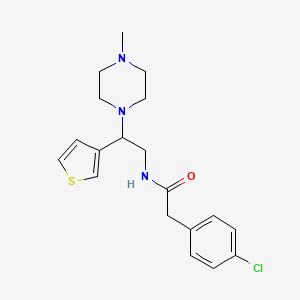
![5-cyclopropyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2901648.png)
![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2901650.png)
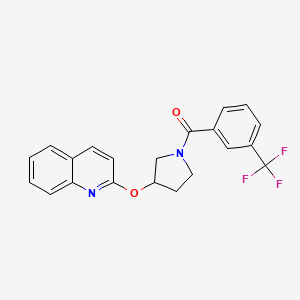
![1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one](/img/structure/B2901655.png)

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine](/img/structure/B2901657.png)
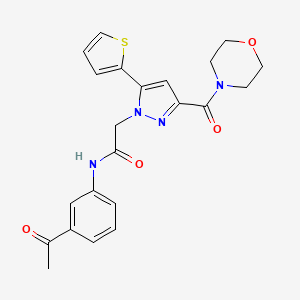
![(5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2901659.png)